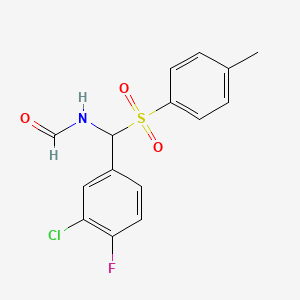

N-((3-Chloro-4-fluorophenyl)(tosyl)methyl)formamide

Description

Properties

Molecular Formula |

C15H13ClFNO3S |

|---|---|

Molecular Weight |

341.8 g/mol |

IUPAC Name |

N-[(3-chloro-4-fluorophenyl)-(4-methylphenyl)sulfonylmethyl]formamide |

InChI |

InChI=1S/C15H13ClFNO3S/c1-10-2-5-12(6-3-10)22(20,21)15(18-9-19)11-4-7-14(17)13(16)8-11/h2-9,15H,1H3,(H,18,19) |

InChI Key |

UAZVWTCOJONDJF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC(=C(C=C2)F)Cl)NC=O |

Origin of Product |

United States |

Preparation Methods

Formation of this compound

-

- 3-chloro-4-fluorobenzaldehyde (1.0 equiv)

- Formamide (2.5 equiv)

- Sodium p-toluenesulfinate (TolSO2Na, 1.5 equiv)

- Chlorotrimethylsilane (TMSCl, 2.4 equiv)

- Solvent: Acetonitrile (MeCN), 14 L per 1.8 kg aldehyde scale

- Temperature: Initially 20–25 °C, then heated to 45–55 °C

- Time: Stirred for 5 hours under nitrogen atmosphere

-

- Cooling to 20–25 °C

- Addition of purified water (36 L) over 1 hour, stirring for 1 hour

- Filtration of the resulting slurry

- Sequential washing of wet cake with water and n-heptane

- Drying under vacuum, followed by reslurrying in methyl tert-butyl ether (MTBE) at 0–10 °C

- Final drying at 50–60 °C for 12 hours

-

- Yield: 73%

- Purity by HPLC area %: 92%

- Physical form: White solid

-

- ^1H NMR (400 MHz, CDCl3): Signals consistent with aromatic protons, formamide NH, and tosyl methyl group

- ^13C NMR (75 MHz): Characteristic carbonyl and aromatic carbons observed

This method avoids chromatographic purification at scale by using crystallization and filtration steps, improving scalability and throughput.

Alternative and Supporting Methods

Use of p-Toluenesulfinic Acid

In some protocols, p-toluenesulfinic acid (TolSO2H) is used instead of the sodium salt, added after initial stirring with formamide and TMSCl, followed by prolonged heating (up to 24 hours) at 50 °C. The reaction mixture is then cooled, diluted with diethyl ether, washed, dried, and precipitated by cooling to 0 °C to isolate the formamide intermediate as a white solid.

Dehydration to TosMIC Derivatives

Following the formation of the formamide intermediate, dehydration using phosphorus oxychloride (POCl3) in the presence of bases like 2,6-lutidine or triethylamine converts the formamide to the corresponding isocyanide (TosMIC) compound. This step is conducted at low temperatures (0–25 °C) and typically involves aqueous workup and chromatographic purification to isolate the final product.

Summary Table of Key Preparation Parameters

| Step | Reagents & Conditions | Solvent | Temp (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Condensation | 3-chloro-4-fluorobenzaldehyde (1.0 equiv), formamide (2.5 equiv), TolSO2Na (1.5 equiv), TMSCl (2.4 equiv) | Acetonitrile | 45–55 | 5 h | 73 | Scalable, avoids chromatography |

| Workup & purification | Water addition, filtration, washing with water & n-heptane, reslurry in MTBE, drying | Water, n-heptane, MTBE | 0–60 | 12 h drying | - | White solid, 92% purity by HPLC |

| Dehydration to TosMIC | POCl3 (2 equiv), 2,6-lutidine or triethylamine (6 equiv) | THF or CH2Cl2 | 0–25 | 30–45 min | 47 (overall yield from aldehyde) | Chromatographic purification required |

Research Findings and Optimization Notes

- The use of sodium p-toluenesulfinate salt instead of p-toluenesulfinic acid improves handling and reaction consistency.

- Avoidance of column chromatography at scale is a significant improvement for industrial synthesis, achieved by crystallization and filtration techniques.

- Reaction temperature and stoichiometry are critical for high yield and purity.

- Dehydration step efficiency depends on the base and temperature control; triethylamine and 2,6-lutidine are commonly used bases.

- The overall yield from aldehyde to TosMIC derivative is moderate (~47%), with the formamide intermediate isolated in higher yield (~73%).

- Spectroscopic data confirm the structure and purity of the intermediate and final products.

Chemical Reactions Analysis

Types of Reactions

N-((3-Chloro-4-fluorophenyl)(tosyl)methyl)formamide can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Reduction Reactions: The formamide group can be reduced to an amine under appropriate conditions.

Oxidation Reactions: The formamide group can be oxidized to a carboxylic acid derivative.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

Substitution Reactions: Substituted derivatives of the original compound.

Reduction Reactions: Corresponding amine derivatives.

Oxidation Reactions: Carboxylic acid derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-((3-Chloro-4-fluorophenyl)(tosyl)methyl)formamide. For instance, research indicated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Anti-inflammatory Effects

Another area of exploration is the anti-inflammatory effects of this compound. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis.

Mechanistic Insights

The mechanistic studies indicate that this compound acts through multiple pathways:

- Inhibition of TGF-β Signaling : This compound has been identified as a TGF-β inhibitor, which is crucial for various fibrotic diseases and cancer metastasis .

- Modulation of Apoptotic Pathways : It has been observed to induce apoptosis in cancer cells by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins.

In Vivo Studies

A notable case study involved the administration of this compound in a murine model of breast cancer. The results demonstrated a significant reduction in tumor size compared to control groups, supporting its efficacy as an anticancer agent.

Mechanism of Action

The mechanism of action of N-((3-Chloro-4-fluorophenyl)(tosyl)methyl)formamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below highlights key structural differences and similarities between N-((3-Chloro-4-fluorophenyl)(tosyl)methyl)formamide and selected analogs:

Key Observations :

- Electron Effects : The 3-chloro-4-fluorophenyl group introduces strong electron-withdrawing effects, enhancing electrophilicity compared to phenyl or methoxy-substituted analogs .

- Solubility : The tosyl group improves organic solubility relative to simpler formamides (e.g., N-(4-Chlorophenyl)formamide) due to its hydrophobic aromatic and sulfonyl components .

- Synthetic Complexity : The target compound likely requires multi-step synthesis involving sulfonylation, whereas biphenyl analogs employ cross-coupling methodologies .

Physicochemical Properties

- Thermal Behavior : N-(4-Chlorophenyl)formamide exhibits phase transitions under thermal stress, suggesting that the target compound may also display crystallinity-dependent stability .

- Spectroscopic Data : The C=O stretch in formamide derivatives typically appears near 1680–1690 cm⁻¹ (IR), as seen in N-(2-methoxy-biphenyl)formamide (1686 cm⁻¹) . The target compound’s IR spectrum would similarly show a formamide carbonyl peak, with additional sulfonyl S=O stretches (~1350–1150 cm⁻¹).

Biological Activity

N-((3-Chloro-4-fluorophenyl)(tosyl)methyl)formamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

It consists of a 3-chloro-4-fluorophenyl moiety attached to a tosyl (p-toluenesulfonyl) group and a formamide functional group. The presence of halogen atoms (chlorine and fluorine) is known to enhance the lipophilicity and biological activity of organic compounds.

1. Inhibition of Enzymatic Activity

Recent studies indicate that compounds containing the 3-chloro-4-fluorophenyl motif exhibit significant inhibitory effects on various enzymes. For instance, research demonstrated that this motif enhances the inhibition of Agaricus bisporus tyrosinase (AbTYR), a key enzyme involved in melanin biosynthesis. The incorporation of the 3-chloro-4-fluorophenyl fragment into new chemotypes resulted in improved interactions with the catalytic site of AbTYR, leading to higher inhibitory potency compared to reference compounds .

2. Anticancer Properties

The compound's potential as an anticancer agent has been explored through its interaction with bromodomain-containing proteins, such as BRD4, which play crucial roles in cancer cell proliferation and survival. Selective inhibitors targeting these proteins have shown promise in reducing the expression of oncogenes like c-Myc, thereby inhibiting tumor growth .

Case Study: Inhibition of Tyrosinase Activity

A study focusing on the inhibition of tyrosinase by derivatives containing the 3-chloro-4-fluorophenyl group reported IC50 values significantly lower than those observed for traditional inhibitors. The docking studies suggested that these compounds achieve better binding affinity due to favorable interactions with the enzyme's active site .

Table 1: Summary of Biological Activity Data

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for N-((3-Chloro-4-fluorophenyl)(tosyl)methyl)formamide, and how do reaction conditions influence yield?

- Methodology : A modified Mannich reaction can be employed using 3-chloro-4-fluorobenzaldehyde, p-toluenesulfinic acid, and formamide in the presence of camphorsulfonic acid as a catalyst. Optimal conditions include stirring at 60°C for 18 hours, followed by purification via sequential solvent washes (methanol/hexanes) to achieve ~65% yield . Key variables affecting yield include stoichiometric ratios, temperature, and catalyst loading.

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is recommended for unambiguous structural confirmation. Complementary techniques include H NMR (e.g., δ 8.06 ppm for formamide proton) and mass spectrometry to validate molecular weight and functional groups .

Q. What functional groups in this compound are critical for its reactivity?

- Methodology : The sulfonyl (tosyl) group acts as a strong electron-withdrawing moiety, influencing electrophilic substitution patterns. The formamide group participates in hydrogen bonding, affecting solubility and crystallization. Halogen atoms (Cl, F) enhance stability and direct regioselectivity in downstream reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or impurity profiles?

- Methodology : Systematic parameter screening (e.g., temperature, solvent polarity, and acid catalyst type) is essential. For example, replacing camphorsulfonic acid with Lewis acids (e.g., BF-EtO) may alter reaction kinetics. Impurity analysis via HPLC (e.g., Pharmacopeial Forum methods) with relative response factors can identify byproducts like unreacted aldehydes or sulfinic acid derivatives .

Q. What strategies are effective for improving crystallinity in X-ray diffraction studies of this compound?

- Methodology : Co-crystallization with halogen-bond acceptors (e.g., 1,4-diazabicyclo[2.2.2]octane) or solvent-drop grinding can enhance crystal packing. SHELXD/SHELXE pipelines are robust for phase determination, especially with twinned or high-resolution data .

Q. How can computational modeling predict biological activity or intermolecular interactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and electrostatic potential maps. Molecular docking against targets like kinases or bromodomains (e.g., BRD4) can identify binding affinities, leveraging structural analogs from PubChem data .

Q. What are the challenges in scaling up synthesis while maintaining purity for pharmacological assays?

- Methodology : Continuous flow reactors reduce side reactions by controlling residence time and heat transfer. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexanes gradient) or recrystallization in ethanol/water mixtures ensures >95% purity, critical for in vitro assays .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in NMR or mass spectrometry data across studies?

- Methodology : Cross-validate spectra with synthetic intermediates (e.g., N-((4-fluorophenyl)(tosyl)methyl)formamide) to trace contamination sources. Use deuterated solvents (CDCl or DMSO-d) to avoid solvent peaks masking signals. For mass accuracy, high-resolution MALDI-TOF is preferred over ESI in halogen-rich matrices .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives?

- Methodology : Synthesize analogs with substitutions on the chloro-fluorophenyl or tosyl groups. Biological testing (e.g., IC assays) paired with QSAR models identifies pharmacophores. For example, replacing the formamide with acetamide reduces hydrogen-bonding capacity, impacting target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.